molecular formula C28H25ClN4O2 B2940566 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 1185057-25-3

2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B2940566
CAS No.: 1185057-25-3
M. Wt: 484.98
InChI Key: HTQMCRJMNKIVRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial players in the DNA damage response. This compound exhibits high affinity for PARP1 and PARP2, effectively trapping the PARP-DNA complex and preventing the repair of single-strand breaks, which subsequently leads to the formation of lethal double-strand breaks during DNA replication. Research into this molecule is primarily focused on oncology, where it is investigated as a monotherapy in cancers with homologous recombination deficiencies, such as those harboring BRCA1 or BRCA2 mutations, exploiting the concept of synthetic lethality. Furthermore, its role in combination therapies is of significant interest, as it can potentiate the efficacy of DNA-damaging agents like chemotherapeutics (e.g., temozolomide) and ionizing radiation by disrupting the cancer cell's DNA repair machinery. The unique pyrimido[5,4-b]indol core structure of this inhibitor contributes to its strong binding affinity and pharmacokinetic properties, making it a valuable chemical probe for elucidating PARP biology and a candidate for the development of novel anticancer regimens. Studies have shown that PARP inhibition can also modulate immune responses and cancer inflammation, opening additional avenues for research in immuno-oncology. This reagent is intended for use in cell-based assays, in vivo models, and mechanistic studies to advance the understanding of DNA repair pathways and their targeting for therapeutic benefit.

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN4O2/c1-3-19-11-8-9-18(2)25(19)31-24(34)16-33-23-14-7-5-12-21(23)26-27(33)28(35)32(17-30-26)15-20-10-4-6-13-22(20)29/h4-14,17H,3,15-16H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQMCRJMNKIVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide represents a novel and complex organic molecule with potential biological activities. Its unique structural features, including a pyrimidinone ring, an indole ring, and an acetamide group, suggest diverse pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic uses.

Molecular Structure

The molecular formula for the compound is C25H24ClN3O2C_{25}H_{24}ClN_{3}O_{2}, and it possesses a molecular weight of approximately 445.92 g/mol. The structure includes:

  • Pyrimidinone ring : Implicated in various biological activities.
  • Indole moiety : Known for its role in numerous pharmacologically active compounds.
  • Chlorobenzyl group : Suggests potential interactions with biological targets.
PropertyValue
Molecular FormulaC25H24ClN3O2C_{25}H_{24}ClN_{3}O_{2}
Molecular Weight445.92 g/mol
CAS Number1184963-97-0

Anticancer Potential

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies on related pyrimidine-indole hybrids have shown promising results against various cancer cell lines:

  • In vitro cytotoxicity : Investigations using MTT assays revealed that certain derivatives demonstrated IC50 values ranging from 10 to 30 μM against human cancer cell lines such as SKOV-3 (ovarian carcinoma) and HeLa (cervical carcinoma) .

The proposed mechanisms of action for this compound may include:

  • Kinase Inhibition : The presence of the pyrimidine structure is often associated with kinase inhibition, which is crucial in cancer therapy.
  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through various signaling pathways.
  • Antimicrobial Activity : The chlorobenzyl moiety may contribute to antibacterial properties, as many compounds with similar functional groups exhibit such activity .

Case Studies

  • Study on Indole Derivatives : A study highlighted the synthesis and evaluation of indole derivatives where one compound showed an IC50 of 23.69 μM against SKOV-3 cells, indicating potential efficacy in treating ovarian cancer .
  • Antimicrobial Evaluation : Compounds structurally similar to the target molecule were assessed for their antimicrobial activity, revealing significant inhibitory effects against various bacterial strains .

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with This compound . Key areas for future investigation include:

  • In vivo Studies : To assess the therapeutic potential and safety profile of the compound in animal models.
  • Mechanistic Studies : To better understand the interaction pathways and molecular targets involved in its biological activity.
  • Structural Modifications : Exploring analogs with slight modifications could enhance potency and selectivity against specific targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name Substituent (Acetamide) Pyrimido-Indole Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-Ethyl-6-methylphenyl 2-Chlorobenzyl C28H25ClN4O2* ~484.99* Increased alkylation enhances lipophilicity
3-Methoxybenzyl 2-Chlorobenzyl C27H23ClN4O3 486.9 Methoxy group improves solubility
2,5-Dimethylphenyl 2-Chlorobenzyl C27H23ClN4O2 470.9 Compact substituent reduces steric hindrance
3-Methoxyphenyl 4-Chlorophenyl (thioether) C25H18ClN5O3S ~536.0 Sulfur linkage alters electronic properties
Benzyl 4-Ethoxyphenyl (sulfanyl) C27H24N4O3S ~508.57 Ethoxy group enhances metabolic stability

*Estimated based on structural analogs.

Key Observations:

Thioether/sulfanyl groups () introduce polarizable sulfur atoms, which may alter binding kinetics .

Synthetic Accessibility: highlights high-yield (94–95%) coupling reactions for synthesizing cyanoacetamide derivatives, suggesting efficient routes for modifying the acetamide side chain . describes oxidative cyclization methods applicable to pyrimido-indole core formation .

Pharmacological Implications :

  • The 2-chlorobenzyl group (common in , and the target compound) is associated with enhanced halogen bonding, a critical factor in target affinity .
  • Methoxy and ethoxy groups () may improve solubility but reduce metabolic stability due to oxidative demethylation pathways .

Research Findings and Limitations

Critical Insights from Literature

  • : Demonstrates the feasibility of diazonium salt coupling for introducing diverse aryl groups into acetamide derivatives, achieving yields >90% .
  • : Reports a 55% yield for oxidative cyclization to form pyrimido-indole cores, indicating room for optimization in scaffold synthesis .
  • and : Highlight the impact of substituent bulkiness on molecular weight and steric effects, which may influence bioavailability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for pyrimidoindole acetamide derivatives, and how can they be adapted for this compound?

  • Methodological Answer : Multi-step synthesis routes are common for structurally complex pyrimidoindole derivatives. For example, substituted aniline intermediates (e.g., N-(3-chloro-4-(2-pyridylmethoxy)aniline) can undergo condensation with cyanoacetic acid under acidic conditions to form acetamide scaffolds . Adaptations for this compound may require:

  • Stepwise optimization : Use of mild bases (e.g., K₂CO₃) for substitution reactions to preserve sensitive functional groups.

  • Catalytic systems : Palladium-mediated coupling for introducing the 2-chlorobenzyl moiety.

  • Yield enhancement : Recrystallization in ethanol/water mixtures to improve purity (>95%) .

    • Data Table : Comparative Synthesis Routes
StepReagents/ConditionsYield (%)Purity (%)Reference
SubstitutionK₂CO₃, DMF, 80°C6590
CondensationCyanoacetic acid, HCl7288
PurificationEthanol/water->95

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • NMR Analysis : ¹H NMR (DMSO-d₆) typically shows aromatic protons at δ 7.42–7.58 ppm for indole/pyrimidine systems and acetamide NH at δ 10.10–13.30 ppm .
  • HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) confirm molecular weight (e.g., [M+H]⁺ at m/z 527.8) .
  • X-ray Crystallography : Resolve tautomeric forms (e.g., amine/imine ratios 50:50 in pyrazolo-pyrimidinones) .

Advanced Research Questions

Q. What computational strategies are effective for predicting reaction pathways in pyrimidoindole synthesis?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states in cyclization steps (e.g., B3LYP/6-31G* level) .

  • Reaction Path Search : Identify intermediates with low activation energy (<20 kcal/mol) for scale-up feasibility .

  • Machine Learning : Train models on PubChem datasets to predict optimal solvent systems (e.g., DMF vs. THF) .

    • Data Table : Computational Parameters
ParameterValueSoftware/ToolReference
DFT LevelB3LYP/6-31G*Gaussian 16
Activation Energy18.5 kcal/molICReDD Pathfinder
Solvent Prediction Accuracy89%PubChem ML

Q. How can researchers resolve contradictions in reported biological activity data for this class of compounds?

  • Methodological Answer :

  • Dose-Response Validation : Use standardized assays (e.g., IC₅₀ in kinase inhibition) across multiple cell lines (HEK293, HeLa) to isolate structure-activity relationships .
  • Metabolic Stability Testing : Compare half-life (t₁/₂) in microsomal assays (human vs. rodent) to address species-specific discrepancies .
  • Epimerization Checks : Monitor stereochemical integrity via chiral HPLC to rule out racemization artifacts .

Q. What experimental design principles apply to optimizing reaction conditions for scale-up?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, catalyst loading, solvent ratio) with Minitab or JMP .
  • Critical Parameters :
  • Catalyst : Pd(OAc)₂ (0.5 mol%) reduces side-product formation.
  • Temperature Gradient : 70–90°C balances reaction rate and decomposition .
  • Case Study : A 12-step synthesis of a related acetamide achieved 2–5% overall yield due to poor cyclization efficiency; DoE improved this to 15% .

Contradictions and Mitigation Strategies

  • Issue : Discrepancies in reported amine/imine tautomer ratios (e.g., 50:50 vs. 70:30).
    • Resolution : Standardize NMR solvent (DMSO-d₆ vs. CDCl₃) and temperature (25°C) .
  • Issue : Variability in biological assay IC₅₀ values (nM to μM range).
    • Resolution : Validate cell line passage numbers and assay protocols (e.g., ATP concentration in kinase assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.